molecular formula C23H34O5 B8819832 Treprostinil enantiomer CAS No. 1911575-29-5

Treprostinil enantiomer

Número de catálogo: B8819832
Número CAS: 1911575-29-5
Peso molecular: 390.5 g/mol
Clave InChI: PAJMKGZZBBTTOY-CWVBCOCOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Treprostinil Enantiomer is a high-purity stereoisomer of Treprostinil, a stable tricyclic benzindene analog of prostacyclin (PGI2) . Treprostinil is an approved medication that acts as a potent vasodilator of pulmonary and systemic arterial vascular beds and also inhibits platelet aggregation . Its mechanism of action involves binding and activating prostacyclin receptors, as well as prostaglandin D2 and E2 receptors, leading to an elevation of intracellular cyclic AMP (cAMP) levels . This product is offered as a single enantiomer, allowing researchers to investigate the distinct pharmacological profile, metabolic pathway, and receptor binding affinity of this specific stereoisomer. Such studies are crucial in early-stage research for understanding the structure-activity relationships of prostacyclin analogs. The chemical formula of the compound is C23H34O5, with a molecular weight of 390.51 g/mol . It is identified by CAS Number 112421-28-0 . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1911575-29-5

Fórmula molecular

C23H34O5

Peso molecular

390.5 g/mol

Nombre IUPAC

2-[[(1S,2S,3aR,9aR)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m1/s1

Clave InChI

PAJMKGZZBBTTOY-CWVBCOCOSA-N

SMILES isomérico

CCCCC[C@@H](CC[C@@H]1[C@H](C[C@@H]2[C@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

SMILES canónico

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Origen del producto

United States

Stereoselective Synthesis of Treprostinil Enantiomers

Asymmetric Synthesis Approaches for Treprostinil (B120252) Scaffolds

The construction of the chiral cyclopentane (B165970) ring fused to the aromatic system is a critical challenge in Treprostinil synthesis. Several asymmetric strategies have been developed to create this core structure enantioselectively.

A robust and scalable method for synthesizing the benzindene prostacyclin structure of Treprostinil is the intramolecular Pauson-Khand cyclization (PKC). acs.orgnih.govlookchem.com This cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide forms a cyclopentenone core. researchgate.netuniurb.it The reaction has proven to be a reliable and stereoselective route suitable for manufacturing complex drug substances on a multikilogram scale. acs.orgnih.gov

A key aspect of this synthetic route is the use of a temporary stereodirecting group to control the stereochemistry. nih.govacs.org In a widely applied strategy, a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group (OTBDMS) is placed at the benzylic position of the alkyne-bearing side chain. nih.govlookchem.comacs.org This chiral center effectively dictates the subsequent stereochemistry at three crucial carbon atoms during the cyclization. nih.govacs.org The directing group is conveniently removed later in the synthesis under hydrogenolysis conditions, which can also achieve the catalytic hydrogenation of the enone product from the PKC. nih.govlookchem.com This approach showcases how a single, early-stage stereocenter can guide the formation of the entire chiral core of the molecule. acs.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. numberanalytics.com This strategy offers an efficient way to access complex chiral structures by leveraging the inherent stereochemistry of the starting material. numberanalytics.comd-nb.info

Modern catalytic methods, including organocatalysis and transition-metal catalysis, have emerged as powerful tools for the enantioselective synthesis of Treprostinil and related prostaglandin (B15479496) analogs. acs.orgcjph.com.cn

Metal-Catalyzed Synthesis: A highly enantioselective formal synthesis of (+)-Treprostinil has been achieved using a rhodium-catalyzed asymmetric enyne cycloisomerization. researchgate.netbohrium.com This key step, catalyzed by a [Rh(Duanphos)SbF6] complex, constructs the chiral multi-substituted cyclopentanone (B42830) intermediate with excellent selectivity (>20:1 d.r., 98% e.e.). researchgate.net This demonstrates the power of transition metal catalysis to forge complex ring systems with high stereocontrol.

Organocatalysis and Biocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has become a prominent strategy in asymmetric synthesis. researchgate.net Proline-based organocatalysts, for instance, are widely used in asymmetric aldol (B89426) and Diels-Alder reactions to build chiral molecular architectures. researchgate.netdntb.gov.ua

In the context of Treprostinil synthesis, biocatalysis offers an environmentally benign pathway to crucial chiral intermediates. researchgate.net A notable example is the synthesis of (S)-1-chloro-2-heptanol, a valuable enantiopure building block for Treprostinil. dntb.gov.ua The asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol has been accomplished using a newly isolated fungus, Curvularia hominis B-36. dntb.gov.ua This biocatalytic process can be scaled up, showing superb yield and selectivity. dntb.gov.ua

MethodCatalyst / ReagentKey IntermediateYieldEnantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)
Rh-Catalyzed Enyne Cycloisomerization[Rh(Duanphos)SbF6]Chiral multi-substituted cyclopentanone->20:1 d.r., 98% e.e. researchgate.net
Biocatalytic ReductionCurvularia hominis B-36(S)-1-chloro-2-heptanol~97% dntb.gov.ua99.9% dntb.gov.ua
Dynamic Kinetic ResolutionNovozym 435 / Nickel catalyst(R)-amine intermediate95% mdpi.com99% e.e. mdpi.com

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This method is a classic and reliable strategy for controlling stereochemistry.

In the synthesis of scaffolds inspired by Treprostinil, the use of Evans' Chiral Auxiliary has been reported as key to the success of the synthesis. researchgate.net It was employed to ensure the high stereoselectivity of a Dieckmann Condensation, a base-catalyzed intramolecular condensation of a diester that forms a β-keto ester. researchgate.net This approach was central to the regio- and stereocontrolled synthesis of a novel, polycyclic scaffold that serves as a foundation for building further molecular diversity. researchgate.netglobalauthorid.com The use of chiral auxiliaries provides a predictable and effective method for installing stereocenters in complex molecules. researchgate.netjustia.com

Enantiodivergent Synthetic Pathways

Enantiodivergent synthesis refers to a strategy where both enantiomers of a chiral product can be prepared from a single, readily available chiral starting material. This is achieved by altering the reaction sequence or reagents.

Such strategies have been developed for prostaglandins (B1171923), allowing for the synthesis of a series of related drugs from versatile common intermediates. researchgate.net By employing a key enyne cycloisomerization, a multiply substituted five-membered ring can be constructed with excellent selectivity. researchgate.net From this common intermediate, divergent pathways can lead to different prostaglandin analogs. Another example involves the enantiodivergent synthesis of both enantiomers of other molecules, such as sulcatol, starting from (R)-epichlorohydrin, showcasing the flexibility of this synthetic approach. google.com This methodology is highly valuable as it provides access to both enantiomers for biological evaluation from a single chiral precursor.

Development of Novel Synthetic Methodologies for Enantiomerically Pure Treprostinil

The pursuit of more efficient, scalable, and environmentally friendly syntheses of enantiomerically pure Treprostinil has led to the development of several novel methodologies.

One significant advancement is the use of continuous flow reactors for key synthetic steps. rsc.org A new synthesis of Treprostinil utilized a plug flow reactor for a Claisen rearrangement and a catalytic Pauson-Khand reaction. rsc.org The flow process for the Claisen rearrangement resulted in sharply improved yields and selectivity, while the Pauson-Khand reaction was performed under catalytic conditions with a reduced amount of cobalt carbonyl and carbon monoxide, enhancing safety and scalability. rsc.org

Another innovative approach involves an enzymatic kinetic resolution combined with chromatographic separation of diastereomeric late-stage intermediates. google.comgoogle.com This process allows for the separation of the desired diastereomer with greater than 99% purity, furnishing the final Treprostinil product. google.comgoogle.com Furthermore, methods for preparing intermediates via stereoselective alkyne addition reactions using a chiral inducing agent like (+)-N-methylephedrine have been developed, achieving high chiral purity in early-stage intermediates. google.com These modern methods represent significant progress in the stereoselective synthesis of Treprostinil, offering advantages in efficiency, purity, and large-scale production. google.com

Analytical and Preparative Separation of Treprostinil Enantiomers

Chromatographic Techniques for Enantiomer Resolution

Chromatographic methods are powerful tools for the separation of enantiomers, relying on the differential interaction of the chiral analytes with a chiral stationary phase (CSP). eijppr.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques employed for this purpose. rsc.orgchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by chiral HPLC is a widely adopted method for resolving racemic compounds. rsc.org The technique's success hinges on the selection of an appropriate CSP and the optimization of chromatographic conditions to achieve sufficient selectivity and resolution between the enantiomers. eijppr.commdpi.com

The cornerstone of chiral HPLC is the chiral stationary phase, which creates a diastereomeric interaction with the enantiomers, leading to different retention times. eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for resolving a broad range of chiral compounds, including those structurally related to treprostinil (B120252). rsc.orgmdpi.com

These CSPs function through a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition. eijppr.com For prostaglandin (B15479496) analogues like treprostinil, columns such as the Chiracel OJ-RH have been shown to be effective for separating enantiomeric pairs. mdpi.com The development of immobilized polysaccharide-based CSPs, such as the Chiralpak IA, IB, and IC series, has expanded the range of possible mobile phases, including previously incompatible solvents like dichloromethane (B109758) and ethyl acetate, which can be crucial for compounds with limited solubility. mdpi.comchiraltech.com The selection of the CSP is a critical first step and is often determined through screening various columns with different chiral selectors to find the optimal phase for the target enantiomers. chromatographyonline.com

Table 1: Examples of Chiral Stationary Phases Used in Enantioseparation

CSP Type Chiral Selector Example Common Application
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) Broad-spectrum enantioseparations, including preparative scale. mdpi.com
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) Widely used for resolving various racemic compounds. scielo.org.mx
Polysaccharide-Based Cellulose tris(4-methylbenzoate) Separation of acidic and basic chiral drugs. nih.gov
Pirkle-Type Whelk-O1 Separation of π-acidic or π-basic compounds. eijppr.commdpi.com

Optimizing the mobile phase composition is critical for achieving successful enantiomeric resolution. mdpi.com Key parameters include the choice of organic modifiers, their proportions, and the use of acidic or basic additives. nih.gov For reversed-phase separation of prostaglandin enantiomers, mobile phases consisting of acetonitrile, methanol (B129727), and buffered water (e.g., pH 4) have been successfully employed. mdpi.com The ratio of these components is fine-tuned to balance retention time and resolution. mdpi.com

In normal-phase chromatography, the mobile phase typically consists of an alkane (like n-hexane) mixed with an alcohol modifier (e.g., ethanol (B145695), isopropanol). mdpi.com The type and concentration of the alcohol can significantly impact selectivity. nih.gov Additives such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (B128534) (TEA) for basic compounds are often added in small quantities to the mobile phase to improve peak shape and enhance resolution by minimizing undesirable ionic interactions with the stationary phase. nih.gov Temperature is another crucial parameter; adjusting the column temperature can alter selectivity and, in some cases, even reverse the elution order of the enantiomers. chromatographyonline.com

Table 2: Factors in Mobile Phase Optimization for Chiral HPLC

Parameter Effect on Separation Example
Organic Modifier Influences retention and selectivity. Using methanol or ethanol over isopropanol (B130326) can enhance resolution for certain drugs on polysaccharide CSPs. nih.gov
Modifier Ratio Fine-tunes retention time and resolution (Rs). Varying the acetonitrile:methanol:water ratio to achieve Rs ≥ 1.5 for prostaglandin enantiomers. mdpi.com
Acidic/Basic Additives Improves peak shape and resolution for ionizable compounds. Adding TFA for acidic analytes or TEA for basic analytes. nih.gov

| Column Temperature | Affects selectivity, efficiency, and elution order. | Increasing temperature can improve peak efficiency but may decrease resolution or reverse elution order. chromatographyonline.com |

Standard UV detectors are commonly used in HPLC but provide no information on the chirality of the eluting peaks. For unambiguous peak assignment and enhanced sensitivity, HPLC systems are often coupled with more advanced detectors.

Mass Spectrometry (MS): Coupling chiral HPLC with MS (HPLC-MS) provides mass information, which is invaluable for peak identification, especially in complex mixtures or for impurity profiling. While standard MS ionization techniques are not inherently chiral, they confirm the mass-to-charge ratio of the separated enantiomers. chromatographyonline.comspectroscopyonline.com

Optical Rotation (OR): An online optical rotation detector measures the angle of rotation of plane-polarized light by the eluting compound. This allows for the direct determination of the enantiomeric elution order (+ or -) from a racemic mixture without needing pure enantiomeric standards. mdpi.com

Circular Dichroism (CD): A circular dichroism detector measures the differential absorption of left- and right-circularly polarized light. researchgate.net This provides a specific signal for chiral molecules and can be highly sensitive. A novel technique, Mass-Selected Photoelectron Circular Dichroism (MS-PECD), combines laser-based ionization with electron imaging to provide direct mass-spectrometric detection of the enantiomeric composition without prior chromatographic separation. chromatographyonline.commassspecpecd.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical fluid chromatography has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative chiral separations. selvita.comresearchgate.net The technique typically uses supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. researchgate.netnih.gov

SFC offers several advantages over HPLC, including lower viscosity and higher diffusivity of the mobile phase, which allows for faster separations, higher efficiency, and quicker column equilibration times without sacrificing resolution. chromatographyonline.comselvita.com These properties make SFC particularly well-suited for high-throughput screening and preparative-scale purification. mdpi.comchromatographyonline.com Polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, are highly effective in SFC and demonstrate excellent enantioselectivity for a wide range of compounds. researchgate.netnih.gov The separation can be optimized by adjusting modifier type and concentration, backpressure, and temperature. researchgate.netnih.gov Coupling SFC with MS (SFC-MS) is a common practice, combining the high separation power of chiral SFC with the sensitive and selective detection of MS. researchgate.net

Non-Chromatographic Enantiomer Resolution Strategies

While chromatographic methods are dominant, non-chromatographic techniques can also be employed, particularly for preparative-scale resolution. One notable strategy used in the synthesis of treprostinil is enzymatic kinetic resolution. google.comgoogle.com

This method involves the use of an enzyme, such as a lipase (B570770), which stereoselectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. google.comnumberanalytics.com In a documented process for preparing treprostinil, a kinetic resolution of a late-stage diastereomeric intermediate is performed. google.comgoogle.com An enzyme, such as lipase Amano AK, is used with an acylating agent like vinyl acetate. The enzyme selectively acylates one diastereomer, leaving the other unreacted. google.com The resulting mixture of the acylated product and the non-acylated starting material now consists of two different chemical compounds (an ester and an alcohol) that can be easily separated using standard, non-chiral chromatographic techniques or crystallization. google.comgoogle.com This approach is highly diastereoselective and provides the desired intermediate with excellent purity (>99%) for the final steps of the treprostinil synthesis. google.com

Kinetic Resolution Approaches

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org In the context of Treprostinil synthesis, enzymatic kinetic resolution has proven to be a highly effective and scalable method. google.com

One notable approach involves the use of lipases, such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers of a key chiral intermediate. google.com For instance, in the synthesis of a deuterated analog of Treprostinil, a racemic mixture of a deuterated intermediate is resolved using a lipase. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus available for subsequent steps in the synthesis. This enzymatic resolution can achieve a high enantiomeric excess (ee), with reports of up to 85% ee.

The efficiency of kinetic resolution is dependent on several factors, including the choice of enzyme, the acylating agent, and the reaction solvent. google.com For example, solvents like vinyl acetate, hexane, heptane, and chloroform (B151607) have been explored in these enzymatic resolutions. google.com The key advantage of this method is the high degree of diastereoselectivity that can be achieved, which simplifies the purification process and makes it more suitable for large-scale production compared to traditional chromatographic methods. google.com

Diastereomeric Salt Formation and Separation

Another classical and widely used method for resolving enantiomers is through the formation of diastereomeric salts. Since enantiomers have identical physical properties, direct separation by techniques like crystallization is not feasible. libretexts.org However, by reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. libretexts.orgresearchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgresearchgate.net

In the case of Treprostinil, which is a carboxylic acid, chiral amines are often employed as resolving agents. libretexts.orggoogle.com For example, bases such as diethanolamine (B148213) can be used to form salts with Treprostinil. google.comgoogle.com The process involves dissolving the racemic Treprostinil and the chiral resolving agent in a suitable solvent system. Due to the differences in solubility, one diastereomeric salt will preferentially crystallize out of the solution. After separation by filtration, the desired enantiomer of Treprostinil can be liberated from the salt by treatment with an acid. libretexts.orggoogle.com

The effectiveness of this method is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.net The goal is to maximize the difference in solubility between the two diastereomeric salts to achieve a high yield and high enantiomeric purity of the desired Treprostinil enantiomer. researchgate.net This technique can be so effective that it may eliminate the need for chromatographic purification of intermediates, which is a significant advantage in large-scale synthesis due to the reduction of flammable solvents and waste. google.comgoogle.com

Crystallization-Based Enantioenrichment

Crystallization-based methods are fundamental to the purification of chiral compounds and can be used to enhance the enantiomeric excess of a partially resolved mixture. researchgate.net This process, often referred to as enantiomeric enrichment, relies on the phase behavior of the enantiomeric system. researchgate.net Racemic mixtures can crystallize as a conglomerate (a physical mixture of crystals of the two pure enantiomers), a racemic compound (a 1:1 ordered arrangement of both enantiomers in the crystal lattice), or a pseudoracemate. researchgate.net

For Treprostinil, obtaining a specific crystalline form with high purity is crucial for its stability and pharmaceutical formulation. google.com Processes have been developed to produce crystalline anhydrous Treprostinil with a purity of at least 99.90%. google.com These methods often involve carefully controlled crystallization conditions, such as the choice of solvent and temperature. For example, precipitating Treprostinil from a solution containing an aprotic solvent with a small percentage of water can yield a compact, solid crystal rather than a gummy solid. google.com

The success of crystallization-based enantioenrichment depends on understanding the thermodynamic and kinetic aspects of the crystallization process, including the solubility and metastable zone width of the diastereomeric salts or the enantiomers themselves. researchgate.netresearchgate.net Techniques like preferential crystallization, where a saturated solution of a racemic mixture is seeded with crystals of one pure enantiomer, can sometimes be used to induce the crystallization of just that enantiomer. libretexts.org While challenging, when successful, crystallization offers a cost-effective and scalable method for obtaining highly pure enantiomers.

Determination of Enantiomeric Purity and Enantiomeric Excess

Once the enantiomers of Treprostinil have been separated, it is crucial to determine the enantiomeric purity of the final product. Enantiomeric purity is a measure of the predominance of one enantiomer over the other and is often expressed as enantiomeric excess (ee). csbsju.eduheraldopenaccess.us Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers. youtube.com

A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods. heraldopenaccess.usmdpi.com Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a direct method for separating and quantifying enantiomers. mdpi.commdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. preprints.org For Treprostinil, chiral HPLC methods have been developed to determine its enantiomeric purity. europa.eu

Another HPLC-based approach involves the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard (achiral) HPLC column. nih.gov

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. organic-chemistry.org

Formula for Enantiomeric Excess (% ee): % ee = [ |Area_Enantiomer1 - Area_Enantiomer2| / (Area_Enantiomer1 + Area_Enantiomer2) ] * 100

Besides HPLC, other methods like polarimetry, which measures the optical rotation of a sample, can provide an indication of enantiomeric purity, also known as optical purity. csbsju.edu However, HPLC methods are generally preferred for their accuracy, sensitivity, and ability to resolve and quantify both enantiomers directly. heraldopenaccess.us The table below summarizes key analytical techniques used for determining the enantiomeric purity of Treprostinil.

Table 1: Analytical Techniques for Determining Enantiomeric Purity of Treprostinil

Analytical Technique Principle Key Parameters Outcome
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.compreprints.org Chiral column (e.g., Chiracel OJ-RH), mobile phase composition, temperature, flow rate. mdpi.com Separation and quantification of individual enantiomers, determination of enantiomeric excess. mdpi.com
HPLC with Diastereomeric Derivatization Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. nih.gov Derivatizing agent, reaction conditions, HPLC column, mobile phase. nih.gov Separation and quantification of diastereomers, which corresponds to the original enantiomer ratio. nih.gov

Molecular Pharmacology and Prostanoid Receptor Interactions of Treprostinil Enantiomers

Binding Kinetics and Affinity of Treprostinil (B120252) Enantiomers to Human Prostanoid Receptors

The interaction of a ligand with its receptor is the foundational step in eliciting a pharmacological response. This section explores the binding characteristics of treprostinil and, where information is available, its enantiomer, with various human prostanoid receptors.

Prostacyclin (IP) Receptor Agonism

Treprostinil is a known agonist of the prostacyclin (IP) receptor, a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade leads to various physiological effects, including vasodilation and inhibition of platelet aggregation.

Published research indicates that treprostinil binds to the human IP receptor with a reported inhibition constant (Ki) of 32 nM. nih.govucl.ac.ukncats.io In functional assays, treprostinil demonstrates potent agonism at the IP receptor, with an EC50 value of 1.9 nM for cAMP elevation. nih.govtocris.comrndsystems.com

Prostaglandin (B15479496) E (EP) Receptor Subtype Interactions (EP1, EP2, EP3, EP4)

Studies have revealed that treprostinil exhibits a high affinity for the EP2 receptor, with a Ki value of 3.6 nM, and demonstrates potent agonism with an EC50 of 6.2 nM. nih.govtocris.comrndsystems.com In contrast, its affinity for the EP1 and EP4 receptors is lower, with Ki values of 212 nM and 826 nM, respectively. nih.gov The affinity for the EP3 receptor is even weaker, with a reported Ki of 2505 nM. nih.gov

Specific binding affinities and functional activities of the treprostinil enantiomer at the individual EP receptor subtypes have not been detailed in the available research. Determining the stereoselectivity of binding to these receptors would provide a more nuanced understanding of the potential off-target effects and broader therapeutic actions of each enantiomer.

Prostaglandin D (DP) Receptor Subtype Interactions (DP1)

The prostaglandin D2 (PGD2) receptor, DP1, is another Gs-coupled receptor that, like the IP and EP2 receptors, signals through an increase in cAMP. Treprostinil has been found to be a potent agonist at the DP1 receptor.

Research indicates a high binding affinity of treprostinil for the human DP1 receptor, with a Ki of 4.4 nM. nih.govucl.ac.ukncats.io This high affinity is matched by potent functional activity, as evidenced by an EC50 of 0.6 nM for cAMP elevation in cells expressing the DP1 receptor. nih.govtocris.comrndsystems.com

Comparative Analysis of Binding Profiles Across Prostanoid Receptors

A comparative analysis of treprostinil's binding profile reveals a distinct pattern of activity across the prostanoid receptor family. Unlike some other prostacyclin analogs, such as iloprost (B1671730) which shows high affinity for EP1 and IP receptors, treprostinil demonstrates a unique profile with high affinity and potent agonism at the DP1 and EP2 receptors, in addition to its activity at the IP receptor. nih.gov The rank order of affinity for treprostinil at human prostanoid receptors is DP1 ≈ EP2 > IP > EP1 > EP4 > EP3. ucl.ac.uk

Interactive Data Table: Binding Affinity (Ki) of Treprostinil at Human Prostanoid Receptors

ReceptorKi (nM)
IP32 nih.govucl.ac.ukncats.io
EP1212 nih.gov
EP23.6 nih.govucl.ac.ukncats.io
EP32505 nih.gov
EP4826 nih.gov
DP14.4 nih.govucl.ac.ukncats.io

Interactive Data Table: Functional Activity (EC50) of Treprostinil at Human Prostanoid Receptors

ReceptorEC50 (nM)
IP1.9 nih.govtocris.comrndsystems.com
EP26.2 nih.govtocris.comrndsystems.com
DP10.6 nih.govtocris.comrndsystems.com

Note: Data for the specific enantiomer of treprostinil is not available in the cited literature.

Ligand-Receptor Complex Structural Analysis and Modeling

Understanding the three-dimensional interactions between a ligand and its receptor can provide profound insights into the structural basis of binding affinity and agonist activity.

Computational Molecular Docking Studies of Enantiomer-Receptor Interactions

Recent advances in structural biology have provided high-resolution cryo-electron microscopy (cryo-EM) structures of the human IP receptor in complex with treprostinil. nih.govpdbj.org These structures reveal the specific amino acid residues within the receptor's binding pocket that interact with the treprostinil molecule, offering a detailed map of the ligand-receptor interface. nih.gov

While these studies provide a structural template for understanding treprostinil's interaction with the IP receptor, specific computational molecular docking studies focusing on the differential binding of the treprostinil enantiomers are not described in the available literature. Such studies, using the existing cryo-EM structures as a foundation, would be instrumental in predicting whether the enantiomer can form a stable and active conformation within the binding pocket of the IP, EP2, and DP1 receptors. These in silico analyses could guide future functional studies and provide a rationale for any observed stereoselectivity in the pharmacological activity of treprostinil.

Insights from Crystallographic Studies of Related Ligand-Receptor Complexes

The molecular basis for the interaction between treprostinil and its primary target, the human prostacyclin (IP) receptor, has been elucidated through high-resolution cryo-electron microscopy (cryo-EM). nih.govrcsb.orgnih.gov These studies have provided a detailed view of the active this compound bound within the orthosteric pocket of the IP receptor, which is coupled to its cognate Gs protein. nih.gov The resulting structures reveal the precise, three-dimensional arrangement that governs ligand binding and subsequent receptor activation. nih.govresearchgate.net

The cryo-EM structure of the human IP-Gs complex bound to treprostinil shows that the drug molecule settles into a well-defined binding pocket. nih.gov The binding is stabilized by a network of specific interactions between the functional groups of the this compound and key amino acid residues of the receptor. nih.gov The tricyclic core of treprostinil, along with its α- and ω-side chains, adopts a specific conformation that allows it to fit snugly within the receptor's transmembrane domain. nih.gov

This precise fit is critical for the high-affinity binding and is entirely dependent on the specific stereochemistry of the active this compound. The defined spatial orientation of its hydroxyl and carboxyl groups allows for critical hydrogen bonds and other non-covalent interactions with receptor residues. nih.gov Any alteration in this stereochemistry, as would be present in the corresponding inactive enantiomer, would disrupt this intricate network of interactions, fundamentally compromising the ability of the molecule to bind effectively to the receptor. nih.govresearchgate.net These structural insights underscore the principle that the pharmacological activity of chiral molecules is dictated by their specific three-dimensional structure, which allows for stereoselective recognition by their biological targets. nih.gov

Enantiomer-Specific Receptor Activation and Signal Transduction Initiation

The interaction between a chiral drug and its biological receptor is highly specific, a concept explained by the principles of stereochemistry in pharmacology. nih.gov For a chiral molecule like treprostinil, only one of the enantiomers, the eutomer, possesses the correct three-dimensional configuration to bind effectively to its target receptor and elicit a pharmacological response. chiralpedia.com The other enantiomer, or distomer, due to its non-superimposable mirror-image structure, cannot achieve the same precise fit with the chiral receptor binding site and is therefore pharmacologically inactive or may interact with other targets. nih.govresearchgate.netchiralpedia.com Consequently, the therapeutic activity of treprostinil is attributed to a single, specific enantiomer, which is the form synthesized for clinical use. google.com

The binding of the active this compound to the IP receptor initiates a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. nih.gov This activation is the first step in the signal transduction cascade. Upon activation, the Gαs subunit of the G protein dissociates and stimulates the enzyme adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. nih.govnih.govnih.gov

The following tables summarize the binding affinity and functional potency of the active this compound at various human prostanoid receptors, as determined in cellular assays.

Table 1: Binding Affinity (Ki) of Treprostinil at Prostanoid Receptors

Receptor Subtype Binding Affinity (Ki) in nM
EP2 3.6 nih.gov
DP1 4.4 nih.gov
IP 32 nih.gov
EP1 212
EP4 826
EP3 2505
FP 4680

Data derived from studies on human prostanoid receptors expressed in cell lines. nih.gov

Table 2: Functional Potency (EC50) of Treprostinil at Prostanoid Receptors

Receptor Subtype Functional Potency (EC50) in nM
DP1 0.6 nih.gov
IP 1.9 nih.gov
EP2 6.2 nih.gov

Potency measured by elevation of cyclic AMP in cells expressing the human receptors. nih.gov

Intracellular Signaling Pathways Modulated by Treprostinil Enantiomers

Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Cascade

The elevation of intracellular cAMP is a cornerstone of treprostinil's mechanism of action. This second messenger plays a pivotal role in mediating the drug's anti-proliferative and anti-remodeling effects in various cell types, particularly in pulmonary arterial smooth muscle cells (PASMCs).

Treprostinil (B120252) increases intracellular cAMP levels in a dose- and time-dependent manner nih.govplos.org. This elevation is achieved through the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. Studies have shown that treprostinil significantly up-regulates cAMP within minutes of application nih.gov. For instance, in human pulmonary arterial smooth muscle cells (PASMCs), treprostinil has been observed to increase cAMP levels in a concentration-dependent fashion nih.gov. The generation of cAMP is a critical step, as blocking this process has been shown to counteract the beneficial effects of treprostinil nih.govplos.org.

Table 1: Effect of Treprostinil on Intracellular cAMP Levels in PASMCs
Treprostinil ConcentrationTime PointObserved Effect on cAMP LevelsReference
10⁻⁸ M20 minutesSignificant increase nih.gov
10⁻⁶ M20 minutesSignificant, concentration-dependent increase nih.gov
10⁻⁶ M60 minutesSustained significant increase nih.gov

The elevated levels of cAMP trigger a cascade of downstream signaling events. While the protein kinase A (PKA) pathway is a well-known downstream effector of cAMP, evidence suggests that treprostinil also acts through PKA-independent pathways. One such pathway involves the suppression of the extracellular regulated kinase (ERK) pathway. This is transmitted through Rap proteins, which sequester Ras, leading to a dephosphorylated state of c-Raf and limited ERK activity.

Ras/Rap and Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation

Treprostinil has been shown to suppress the extracellular regulated kinase (ERK) signaling pathway, which is a critical regulator of cell proliferation. This modulation is achieved through a cAMP-dependent mechanism that is independent of PKA. Instead, treprostinil-induced cAMP activates Rap proteins, which in turn sequester Ras. This sequestration prevents the activation of c-Raf, a key upstream kinase in the ERK pathway, ultimately leading to reduced ERK activity. This inhibitory action on the ERK pathway contributes to the anti-proliferative effects of treprostinil. The interference of PPAR-γ with ERK-1/2 MAPK and cAMP signaling may also contribute to the beneficial effects of treprostinil plos.org.

Modulation of Transforming Growth Factor-Beta (TGF-β) and Connective Tissue Growth Factor (CTGF) Expression and Secretion

Treprostinil significantly reduces the secretion of pro-remodeling factors such as Transforming Growth Factor-Beta (TGF-β1) and Connective Tissue Growth Factor (CTGF) nih.govplos.org. In studies involving PASMCs, treprostinil prevented the PDGF-BB-induced secretion of TGF-β1 and CTGF in a concentration-dependent manner nih.govplos.org. This inhibitory effect is mediated by cAMP, as blocking cAMP generation counteracts the reduction in TGF-β1 and CTGF secretion nih.gov. The reduction in TGF-β1 secretion is also due to reduced transcription of the TGF-β1 gene nih.gov.

Table 2: Effect of Treprostinil on TGF-β1 and CTGF Secretion
FactorTreprostinil ConcentrationObserved EffectMediatorReference
TGF-β110⁻⁸–10⁻⁶ MConcentration-dependent prevention of PDGF-BB induced secretioncAMP nih.govplos.org
CTGF10⁻⁸–10⁻⁶ MConcentration-dependent prevention of PDGF-BB induced secretioncAMP nih.gov

Regulation of Cell Cycle and Proliferation via Specific Protein Interactions (e.g., C/EBP-α p42 -p21(Waf1/Cip1))

Treprostinil exerts anti-proliferative effects by modulating the cell cycle. This is achieved through a signaling cascade that involves cAMP, CCAAT/enhancer-binding protein alpha (C/EBP-α), and the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) nih.gov. The treprostinil-induced increase in cAMP leads to an up-regulation of C/EBP-α p42, which in turn increases the expression of p21(Waf1/Cip1) nih.govplos.org. p21(Waf1/Cip1) is a potent inhibitor of the G0 to S phase transition of the cell cycle, and its up-regulation by the treprostinil-cAMP-C/EBP-α axis leads to a blockage of cell cycle progression and inhibition of cell proliferation nih.gov.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation and Downstream Effects

In addition to its effects on cAMP signaling, treprostinil has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ nih.govplos.org. In animal models, the activation of PPAR-γ by treprostinil resulted in a reduced proliferation rate of muscle cells nih.govplos.org. This effect has been linked to the increased synthesis of cAMP nih.gov. The activation of PPARs may also contribute to the anti-remodeling effects of treprostinil in pulmonary arterial hypertension by interfering with ERK-1/2 MAPK and cAMP signaling plos.org. More recent research suggests that treprostinil is also an agonist for PPARβ/δ, and its inhibitory effects on fibroblast proliferation were similar to those of a PPARβ/δ-specific agonist.

Impact on Other Cellular Proliferation and Remodeling Pathways

Treprostinil, a stable prostacyclin analogue, exerts its therapeutic effects in part by modulating various intracellular signaling pathways that govern cellular proliferation and tissue remodeling. Its primary mechanism involves binding to prostacyclin (IP) and other prostanoid receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) patsnap.com. This elevation in cAMP triggers a cascade of downstream effects, influencing several key signaling pathways implicated in the pathophysiology of vascular diseases.

Notch Signaling

The Notch signaling pathway is a highly conserved pathway crucial for regulating cell fate decisions, including proliferation, differentiation, and apoptosis. In the context of vascular biology, aberrant Notch signaling, particularly involving Notch3, is linked to the proliferation of vascular smooth muscle cells and pathological remodeling in conditions like pulmonary arterial hypertension (PAH) nih.gov. While Notch signaling is an important area of investigation in vascular pathologies, a review of the current scientific literature does not reveal direct evidence of modulation of the Notch signaling pathway by treprostinil or its enantiomers. Further research is required to determine if any crosstalk exists between the prostacyclin/cAMP axis and the Notch signaling cascade.

Mechanistic Target of Rapamycin (mTOR) Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which act as central regulators of cell growth, proliferation, survival, and metabolism ebiohippo.comnih.gov. The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes youtube.com. Dysregulation of the mTOR pathway is implicated in various proliferative diseases nih.gov. Despite the central role of mTOR in cellular proliferation, current research has not established a direct regulatory link or interaction between treprostinil and the mTOR signaling pathway. The effects of treprostinil on cell proliferation appear to be mediated through other distinct signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Treprostinil has been shown to exert significant inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly on the Extracellular signal-Regulated Kinase (ERK) branch, which is a key mediator of cell proliferation and differentiation.

Research demonstrates that treprostinil inhibits ERK activity through multiple cAMP-dependent mechanisms. In human lung fibroblasts, treprostinil was found to completely inhibit the sustained increase in nuclear ERK activity induced by platelet-derived growth factor (PDGF) nih.gov. This inhibition is dependent on a sustained elevation of cAMP levels within the nucleus; compounds like iloprost (B1671730), which only cause a transient increase in nuclear cAMP, are less effective at inhibiting nuclear ERK and subsequent cell proliferation nih.gov.

Furthermore, the mechanism of ERK suppression by treprostinil can be independent of Protein Kinase A (PKA). Studies in human fibrocytes have shown that treprostinil-induced cAMP elevation leads to the downstream suppression of ERK via a PKA-independent pathway nih.gov. This mechanism involves Rap proteins, which sequester Ras, leading to a dephosphorylated state of c-Raf and thereby limiting ERK activation nih.gov. This suggests that treprostinil can inhibit fibrocyte adhesion and differentiation by limiting ERK activity through the cAMP-Rap axis nih.gov. Additionally, other prostacyclin analogs have been shown to reduce the phosphorylation of p38 MAPK, another key component of the MAPK signaling cascades, indicating a potential class effect nih.gov.

TargetEffect of TreprostinilMediating Molecule/PathwayCell TypeOutcome
Nuclear ERKInhibition of PDGF-induced activitySustained nuclear cAMPHuman Lung FibroblastsInhibition of fibroblast proliferation nih.gov
ERKSuppressioncAMP-Rap-Ras-c-Raf axis (PKA-independent)Human FibrocytesInhibition of fibrocyte adhesion and differentiation nih.gov
p38 MAPKReduced phosphorylation (effect of prostacyclin analog Beraprost)PKA-dependent pathwayMurine Pulmonary Arterial Smooth Muscle CellsInhibition of TGF-β signaling nih.gov

AKT Signaling

The AKT (also known as Protein Kinase B) signaling pathway is a critical downstream effector of phosphoinositide 3-kinase (PI3K) and plays a central role in promoting cell survival, growth, and proliferation while inhibiting apoptosis. The PI3K/AKT/mTOR axis is one of the most frequently activated pathways in human cancer and other proliferative disorders nih.gov. Upon activation by growth factors, AKT phosphorylates a wide range of substrates involved in cell cycle progression and survival. At present, the scientific literature lacks direct evidence detailing the effects of treprostinil enantiomers on the AKT signaling pathway.

SMAD-Dependent and SMAD-Independent Signaling

Treprostinil significantly modulates both SMAD-dependent and SMAD-independent signaling pathways, which are central to the regulation of cell proliferation by the Transforming Growth Factor-β (TGF-β) superfamily of ligands, including Bone Morphogenetic Proteins (BMPs).

Prostacyclin analogues like treprostinil have been found to enhance the expression of the inhibitor of DNA binding protein 1 (Id1), a key transcriptional target of BMP/SMAD signaling that acts to suppress the proliferation of pulmonary artery smooth muscle cells (PASMCs) ahajournals.orgnih.gov. This enhancement occurs through two distinct mechanisms:

SMAD-Independent Induction : Prostacyclin analogues can induce early Id1 gene expression through a mechanism that is independent of SMAD1/5 activation. This action is dependent on a cAMP-responsive element located in the Id1 promoter ahajournals.orgnih.gov.

SMAD-Dependent Induction : Treprostinil also enhances BMP-induced phosphorylation of SMAD1/5, which in turn drives Id1 expression. This effect is mediated by cAMP and involves the suppression of the inhibitory SMAD, Smad6 ahajournals.orgnih.gov. This mechanism is particularly important as it can help restore deficient BMP signaling in cells with mutations in the BMP type II receptor (BMPR-II), which are common in heritable PAH ahajournals.org.

In addition to promoting the anti-proliferative BMP/SMAD1/5 axis, treprostinil actively inhibits the pro-proliferative TGF-β/SMAD2/3 pathway. Research has confirmed that in a rat model of PAH, treprostinil inhibits the TGF-β pathway by reducing the phosphorylation of SMAD3 nih.gov. Other prostacyclin analogues also inhibit TGF-β1-induced signaling by decreasing the phosphorylation of both SMAD2 and SMAD3 via a PKA-dependent pathway nih.govnih.gov. Furthermore, treprostinil can indirectly suppress this pathway by preventing the PDGF-induced secretion of TGF-β1, the primary ligand for this cascade, in a cAMP-dependent manner plos.orgnih.gov.

PathwayTarget MoleculeEffect of TreprostinilMechanismOutcome
SMAD-IndependentId1Increased expressionActivation of cAMP-responsive element in the Id1 promoter ahajournals.orgnih.govInhibition of PASMC proliferation
SMAD-Dependent (BMP)SMAD1/5Enhanced BMP-induced phosphorylationcAMP-dependent suppression of inhibitory Smad6 ahajournals.orgnih.govRestoration of anti-proliferative BMP signaling
Id1Enhanced BMP-induced expression
SMAD-Dependent (TGF-β)SMAD2/3Reduced phosphorylationPKA-dependent pathway nih.govInhibition of pro-proliferative TGF-β signaling
TGF-β1Reduced secretioncAMP-dependent inhibition of PDGF-induced secretion plos.orgnih.gov

SRC Kinase Interactions

SRC family kinases are non-receptor tyrosine kinases that play a critical role in regulating a multitude of cellular processes, including proliferation, migration, and adhesion. They act as key signaling integrators downstream of various receptor tyrosine kinases, G-protein coupled receptors, and integrins. Studies have implicated SRC kinases in the agonist-induced signaling that leads to Ca2+-sensitization and contraction in pulmonary arteries . However, based on a review of the available scientific literature, there is currently no direct evidence describing an interaction between treprostinil or its enantiomers and the SRC kinase signaling pathway.

Interleukin-6 (IL6) Signaling Cross-talk

Current scientific literature does not provide specific details regarding the direct cross-talk between Treprostinil enantiomers and the Interleukin-6 (IL-6) signaling pathway. Research has primarily focused on the pharmacological effects of the Treprostinil compound as a whole. However, it is understood that Treprostinil, as a prostacyclin analog, exerts anti-inflammatory effects which may indirectly modulate pathways involving inflammatory cytokines like IL-6. drugbank.com

IL-6 is a pleiotropic cytokine with a significant role in immune regulation, inflammation, and hematopoiesis. nih.gov Dysregulated IL-6 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases. The IL-6 signaling cascade can be initiated through a classical pathway, involving a membrane-bound IL-6 receptor (IL-6R), or a trans-signaling pathway, which involves a soluble form of the IL-6R. nih.govnih.gov Both pathways converge on the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, leading to the transcription of various target genes. nih.gov

In the context of pulmonary arterial hypertension (PAH), a condition for which Treprostinil is a therapeutic agent, elevated levels of IL-6 are observed and are associated with disease severity. tamhsc.edu The inflammatory processes in PAH involve the proliferation of pulmonary artery smooth muscle cells, a process that can be influenced by IL-6. tamhsc.edu While a direct modulatory effect of Treprostinil enantiomers on IL-6 signaling has not been elucidated, the known anti-proliferative and anti-inflammatory actions of Treprostinil suggest a potential for indirect interaction with such inflammatory pathways. nih.gov

Treprostinil's primary mechanism of action involves binding to prostacyclin receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). drugbank.com This increase in cAMP can have downstream effects on various signaling pathways, including those that regulate inflammation. For instance, Treprostinil has been shown to inhibit the adhesion and differentiation of fibrocytes through a cAMP-dependent pathway that leads to the inactivation of extracellular signal-regulated kinase (ERK). nih.gov The ERK pathway is a component of the broader mitogen-activated protein kinase (MAPK) signaling cascade, which can be activated by IL-6. nih.gov This suggests a potential point of cross-talk, where Treprostinil's activation of cAMP signaling could potentially antagonize or modulate signaling downstream of IL-6 receptor activation.

A summary of the potential, though not definitively established, points of interaction between Treprostinil's known signaling and the IL-6 pathway is presented in the table below. It is crucial to reiterate that this is based on the known mechanisms of Treprostinil and IL-6 independently, and direct evidence for these specific cross-talk mechanisms involving Treprostinil enantiomers is currently lacking.

Signaling ComponentTreprostinil's Known EffectPotential Interaction with IL-6 Pathway
Cyclic AMP (cAMP) Increases intracellular levels. drugbank.comcAMP can have broad anti-inflammatory effects and may counteract pro-inflammatory signals initiated by IL-6.
Extracellular Signal-Regulated Kinase (ERK) Inhibits ERK activation via a cAMP-dependent mechanism. nih.govERK is a downstream effector of the IL-6 signaling pathway; its inhibition by Treprostinil could dampen the cellular responses to IL-6. nih.gov
Inflammatory Cell Proliferation Inhibits smooth muscle cell proliferation. nih.govIL-6 can promote the proliferation of certain cell types involved in inflammatory conditions like PAH. tamhsc.edu

Further research is required to specifically investigate the interactions of Treprostinil's individual enantiomers with the IL-6 signaling pathway to fully understand their potential therapeutic effects on inflammatory conditions.

Preclinical Mechanistic Investigations of Treprostinil Enantiomers

Cellular Models for Mechanistic Elucidation

Studies in Pulmonary Arterial Smooth Muscle Cells (PASMC)

Pulmonary arterial smooth muscle cells (PASMC) are central to the structural changes, known as vascular remodeling, that characterize pulmonary arterial hypertension (PAH). frontiersin.org Pathological features include the proliferation and hypertrophy of these cells. frontiersin.org

Inhibition of Cell Proliferation and Hypertrophy

Treprostinil (B120252) has been shown to exert significant anti-proliferative effects on human PASMCs derived from patients with PAH. nih.govnih.gov The compound dose-dependently reduces the proliferation of PASMCs induced by growth factors like platelet-derived growth factor (PDGF-BB). plos.orgnih.gov This inhibitory action is observed at subnanomolar concentrations, with an IC₅₀ (the concentration causing 50% inhibition) of 11 nM. nih.gov The mechanism involves the upregulation of cell cycle inhibitors. plos.org Specifically, treprostinil's action is mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn signals via a C/EBP-α p42–p21(Waf1/Cip1) pathway to block cell cycle progression. plos.orgnih.gov This suggests that treprostinil may also promote the differentiation of PASMCs, shifting them from a proliferative to a more mature state. plos.org Studies have also indicated that the anti-proliferative effects of treprostinil in PASMCs are largely mediated by prostanoid EP₂ receptors, which may become the dominant pharmacological target in PAH. nih.govnih.gov

Effects on Vascular Remodeling Processes

Vascular remodeling in PAH involves excessive PASMC proliferation and increased deposition of extracellular matrix components. frontiersin.orgplos.org Treprostinil directly counteracts these processes. plos.org In human PASMCs stimulated with PDGF-BB, treprostinil significantly reduces the secretion of pro-remodeling factors such as Transforming Growth Factor-β1 (TGF-β1) and Connective Tissue Growth Factor (CTGF). plos.orgnih.gov This effect is dependent on cAMP, as blocking cAMP generation counteracts the inhibitory action of treprostinil. plos.orgnih.gov By inhibiting the proliferation of PASMCs and the production of these key growth factors, treprostinil helps to mitigate the structural changes that lead to the thickening of pulmonary arterial walls. plos.orgnih.gov

Table 1: Effects of Treprostinil on Proliferation and Remodeling in PASMC


ParameterStimulusEffect of TreprostinilMediating PathwayReference
Cell ProliferationPDGF-BBDose-dependent reduction (IC₅₀ = 11 nM)cAMP-C/EBP-α p42–p21[1, 8]
TGF-β1 SecretionPDGF-BBSignificantly reducedcAMP-dependent[1, 6]
CTGF SecretionPDGF-BBSignificantly reducedcAMP-dependent[1, 6]
C/EBP-α p42 ExpressionPDGF-BBIncreasedNot specified nih.gov

Fibroblast Activity and Extracellular Matrix Remodeling

Fibroblasts are key contributors to tissue remodeling, primarily through their role in synthesizing and reorganizing the extracellular matrix (ECM). mdpi.comresearchgate.netIn pathological conditions, activated fibroblasts (myofibroblasts) lead to excessive ECM deposition and fibrosis. researchgate.netnih.gov Treprostinil has demonstrated anti-fibrotic effects by inhibiting the proliferation and ECM deposition by primary human lung fibroblasts. nih.govIn studies using fibroblasts from patients with idiopathic pulmonary fibrosis (IPF), treprostinil prevented proliferation induced by PDGF-BB and reduced the secretion of TGF-β1. nih.govFurthermore, it significantly reduced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. nih.gov The compound also exhibits a component-specific effect on ECM deposition. plos.orgTreprostinil significantly reduces the synthesis and deposition of collagen type I and fibronectin, key components of the fibrotic matrix. plos.orgnih.govnih.govThe reduction in collagen type-I is mediated by cAMP, whereas the effect on fibronectin appears to be independent of this pathway. plos.orgnih.govNotably, the deposition of collagen type IV was not affected by treprostinil in PASMC studies. plos.orgnih.govIn fibrocytes, which are blood-derived fibroblast-like cells, treprostinil inhibits adhesion and differentiation, processes critical for their recruitment to sites of vascular remodeling. nih.govThis inhibition is achieved by reducing the expression of integrins CD49 and CD29 through a cAMP-mediated pathway. nih.gov6.1.3. Endothelial Cell Function and Angiogenesis Modulation

Endothelial cells line the blood vessels and play a critical role in angiogenesis, the formation of new blood vessels. frontiersin.orgEndothelial dysfunction is a key feature of PAH. nih.govnih.gov The effect of treprostinil on angiogenesis appears to be indirect. nih.govWhile direct treatment with treprostinil was found to inhibit the viability of cultured endothelial colony-forming cells (ECFCs), it significantly enhanced their vessel-forming ability when co-implanted with mesenchymal stem cells (MSCs) in an in vivo model. nih.govFurther investigation revealed that treprostinil stimulates MSCs to increase their production of Vascular Endothelial Growth Factor-A (VEGF-A). nih.govThis MSC-derived VEGF-A then acts on ECFCs to stimulate their proliferation and pro-angiogenic functions. nih.govThis mechanism was supported by findings that blocking VEGF-A with antibodies or silencing the VEGF-A gene in MSCs nullified the pro-angiogenic effect of treprostinil. nih.govClinical relevance was suggested by elevated VEGF-A plasma levels in pediatric patients with pulmonary hypertension treated with treprostinil. nih.govEarlier studies also showed that ECFCs from children treated with treprostinil had a hyperproliferative phenotype and enhanced angiogenic potential. nih.gov

Biochemical Effects in Experimental Systems

The biochemical actions of treprostinil are primarily initiated by its binding to prostanoid receptors, leading to the activation of intracellular signaling cascades. A central mechanism in mediating the anti-proliferative and anti-remodeling effects of treprostinil is the dose- and time-dependent increase in intracellular cyclic adenosine monophosphate (cAMP). plos.orgnih.govnih.gov In PASMCs, the generation of cAMP by treprostinil is crucial for its ability to reduce the secretion of TGF-β1 and CTGF and to inhibit cell proliferation. plos.orgnih.govSimilarly, in human lung fibroblasts, treprostinil's activation of cAMP is responsible for preventing PDGF-BB-induced proliferation and for reducing collagen type-I deposition. nih.gov In fibrocytes, treprostinil's effects are also mediated by cAMP, but through a pathway that is independent of protein kinase A. nih.govInstead, the cAMP signal leads to the suppression of the extracellular regulated kinase (ERK) pathway. nih.govThis occurs via Rap proteins, which sequester Ras, ultimately limiting ERK activity and thereby impairing fibrocyte adhesion and differentiation. nih.gov While treprostinil is an analogue of prostacyclin and acts on the prostacyclin (IP) receptor, research suggests it also potently binds to the prostanoid EP₂ receptor. nih.govnih.govIn PASMCs from PAH patients, the EP₂ receptor appears to be a key target for treprostinil's anti-proliferative actions, contrasting with more selective IP receptor agonists. nih.govnih.gov

Table 2: Summary of Treprostinil's Biochemical MechanismsGenerated html

Regulation of Extracellular Matrix Component Synthesis and Deposition (e.g., collagen, fibronectin)

Preclinical studies have demonstrated that Treprostinil exerts significant regulatory effects on the synthesis and deposition of key extracellular matrix (ECM) components, particularly in cell types relevant to fibrotic diseases. In human pulmonary arterial smooth muscle cells (PASMC) and primary human lung fibroblasts, Treprostinil has been shown to counteract the pro-fibrotic effects induced by growth factors like platelet-derived growth factor (PDGF-BB) and transforming growth factor-beta 1 (TGF-β1). europa.eukisti.re.krnih.gov

The primary mechanism for this anti-remodeling action is linked to the activation of cyclic adenosine monophosphate (cAMP) signaling. kisti.re.krnih.gov Treprostinil significantly reduces the synthesis and deposition of collagen type I and fibronectin in a cAMP-sensitive manner. europa.eukisti.re.kr For instance, the inhibitory effect of Treprostinil on PDGF-BB-induced collagen type I deposition was counteracted when cAMP generation was blocked, indicating that cAMP is a major signal mediator in this process. kisti.re.krnih.gov However, while the reduction in collagen type I is cAMP-dependent, the effect on fibronectin deposition appears to be mediated through a pathway that is not dependent on cAMP. europa.eunih.gov Furthermore, Treprostinil was found to reduce the expression of α-smooth muscle actin (α-SMA), a marker for the differentiation of fibroblasts into profibrotic myofibroblasts. nih.gov

Notably, the effect of Treprostinil on ECM deposition is component-specific, as it significantly reduces collagen type I but does not affect the deposition of collagen type IV. kisti.re.kr This suggests a targeted anti-fibrotic action rather than a general inhibition of protein synthesis.

"headers": [ {"name": "Cell Model", "type": "string"}, {"name": "Inducing Agent", "type": "string"}, {"name": "Affected ECM Component", "type": "string"}, {"name": "Effect of Treprostinil", "type": "string"}, {"name": "Mediating Pathway", "type": "string"}, {"name": "Reference", "type": "string"} ], "rows": [ {"cells": ["Human Pulmonary Arterial Smooth Muscle Cells (PASMC)", "PDGF-BB", "Collagen Type I", "Deposition significantly reduced", "cAMP-dependent", " kisti.re.kr"]}, {"cells": ["Human Pulmonary Arterial Smooth Muscle Cells (PASMC)", "PDGF-BB", "Fibronectin", "Deposition significantly reduced", "cAMP-dependent", " kisti.re.kr"]}, {"cells": ["Human Pulmonary Arterial Smooth Muscle Cells (PASMC)", "PDGF-BB", "Collagen Type IV", "No effect on deposition", "N/A", " kisti.re.kr"]}, {"cells": ["Primary Human Lung Fibroblasts (IPF)", "PDGF-BB / TGF-β1", "Collagen Type I", "Deposition reduced", "cAMP-dependent", " europa.eunih.gov"]}, {"cells": ["Primary Human Lung Fibroblasts (IPF)", "PDGF-BB / TGF-β1", "Fibronectin", "Deposition and network formation reduced", "cAMP-independent", " europa.eunih.gov"]}, {"cells": ["Primary Human Lung Fibroblasts (IPF)", "PDGF-BB / TGF-β1", "α-Smooth Muscle Actin (α-SMA)", "Expression significantly reduced", "cAMP-dependent", " nih.gov"]} ]

Modulation of Inflammatory Mediators and Responses

Treprostinil's mechanism of action involves the modulation of various inflammatory mediators and pathways, primarily through its interaction with several prostanoid receptors. nih.gov While it is a potent agonist for the prostacyclin (IP) receptor, which is its primary target, Treprostinil also demonstrates high affinity and activity at the prostaglandin (B15479496) D2 (DP1) and prostaglandin E2 (EP2) receptors. nih.govnih.gov Activation of all three of these receptors leads to an increase in intracellular cAMP levels, which mediates many of its anti-inflammatory and vasodilatory effects. nih.govdrugbank.com

Preclinical evidence also suggests that Treprostinil can influence inflammatory cell behavior. It has been shown to inhibit the adhesion and differentiation of fibrocytes, which are blood-derived cells that contribute to tissue remodeling, by suppressing the extracellular regulated kinase (ERK) pathway via a cAMP-dependent mechanism. nih.gov Additionally, Treprostinil has been reported to inhibit the production of several inflammatory cytokines in human alveolar macrophages. unar.ac.id Its therapeutic effects may also be exerted through its influence on peroxisome proliferator-activated receptors (PPARs), with studies showing that PPARβ and PPARγ activation leads to antiproliferative effects on human lung fibroblasts. fda.govnih.gov

Enantiomer-Specific Biological Activities and Potency in Preclinical Models

As established, the clinically used Treprostinil is a single enantiomer, not a racemic mixture. europa.eu Therefore, its biological activities and potency are inherently "enantiomer-specific." The specific three-dimensional structure of the (1R,2R,3aS,9aS) enantiomer is responsible for its unique binding profile and potency at various receptors. nih.govresearchgate.net

Preclinical studies have characterized the high potency of Treprostinil at multiple prostanoid receptors that mediate vasodilation. A comparative study found that Treprostinil has a high affinity for DP1, EP2, and IP receptors. nih.gov In functional assays using cells expressing these human receptors, Treprostinil potently elevated cAMP levels with EC50 values of 0.6 nM at DP1 receptors, 6.2 nM at EP2 receptors, and 1.9 nM at IP receptors. nih.gov This demonstrates that Treprostinil is a highly active agonist at these three key receptors.

"headers": [ {"name": "Receptor Target", "type": "string"}, {"name": "Binding Affinity (Ki, nM)", "type": "string"}, {"name": "Functional Activity (EC50, nM)", "type": "string"}, {"name": "Primary Effect of Activation", "type": "string"}, {"name": "Reference", "type": "string"} ], "rows": [ {"cells": ["IP Receptor", "32", "1.9", "Vasodilation, cAMP elevation, anti-platelet aggregation", " nih.gov"]}, {"cells": ["DP1 Receptor", "4.4", "0.6", "Vasodilation, cAMP elevation", " nih.gov"]}, {"cells": ["EP2 Receptor", "3.6", "6.2", "Vasodilation, cAMP elevation", " nih.gov"]}, {"cells": ["EP1 Receptor", "Low affinity", "Low activity", "Vasoconstriction", " nih.gov"]}, {"cells": ["EP4 Receptor", "Low affinity", "Low activity", "Vasodilation", " nih.gov"]} ]

Advanced Research Directions and Prodrug Strategies for Treprostinil Enantiomers

Chemical Prodrug Design for Optimized Molecular Properties

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. mdpi.com This approach is utilized to overcome limitations of the parent drug, such as a short biological half-life. nih.gov For treprostinil (B120252), a potent prostacyclin analogue, prodrug strategies aim to create long-acting formulations that can reduce dosing frequency and associated side effects. nih.gov

Esterification and Other Reversible Chemical Modifications

Esterification is a prominent strategy for creating prodrugs of treprostinil. This involves chemically modifying the carboxylic acid group of the treprostinil molecule to form an ester. This reversible modification renders the drug inactive until the ester bond is cleaved by enzymes (esterases) in the body, releasing the active treprostinil.

A significant example is treprostinil palmitil (TP), an ester prodrug formed by linking treprostinil to a 16-carbon alkyl chain (palmitate). nih.gov Research has shown that the length of the alkyl chain influences the rate of conversion back to active treprostinil; longer chains, like that of palmitate, result in a slower conversion rate compared to shorter-chain alkyl esters. nih.gov This slow conversion is a key feature for achieving sustained therapeutic effects. Treprostinil palmitil itself shows no inherent binding to prostanoid receptors, confirming its status as a pure prodrug. nih.gov

Another approach involves creating carrier-linked prodrugs where treprostinil is bound to a carrier molecule via a transient or reversible linker. google.com These linkers are designed to be non-enzymatically cleavable under physiological conditions (e.g., pH 7.4), with predictable half-lives for drug release. google.com

Table 1: Examples of Reversible Chemical Modifications for Treprostinil Prodrugs
Prodrug StrategyChemical ModificationRelease MechanismIntended OutcomeReference
Ester ProdrugEsterification of the carboxylic acid group (e.g., Treprostinil Palmitil).Enzymatic hydrolysis by esterases.Sustained release, prolonged duration of action. nih.gov
Carrier-Linked ProdrugCovalent attachment to a carrier via a reversible linker.Non-enzymatic hydrolytic cleavage under physiological conditions.Controlled release with a defined half-life. google.com

pH-Responsive and Enzyme-Activated Prodrug Systems

Advanced prodrug systems are being designed to release active treprostinil in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.

pH-Responsive Systems: Research has explored incorporating treprostinil into polymer backbones to create pH-sensitive prodrugs. One such strategy involves conjugating treprostinil as a co-monomer within a degradable polyacetal main chain. ucl.ac.ukcore.ac.uk Polyacetals are polymers that can undergo accelerated degradation and drug release in mildly acidic environments, such as those that may be present in diseased tissues. ucl.ac.ukcore.ac.uk

Enzyme-Activated Systems: The design of enzyme-activated prodrugs leverages the presence of specific enzymes to trigger drug release. nih.gov A treprostinil N-acyl sulfonamide was investigated as a potential prodrug candidate. ucl.ac.ukcore.ac.uk This compound was designed to undergo enzymatic degradation, potentially in the liver, to release the active treprostinil. core.ac.uk Another conceptual approach involves using linkers that are substrates for enzymes specifically present in the target tissue, such as tryptase in the lung, to achieve site-specific drug release. core.ac.uk The goal of these systems is to deliver the drug in a non-toxic form and convert it to the active therapeutic agent only at the desired location. rsc.org

Strategies for Sustained Release and Localized Action

A primary goal of treprostinil prodrug design is to achieve sustained release and localize the drug's action, particularly to the lungs for the treatment of pulmonary hypertension. researchgate.net The ester prodrug, treprostinil palmitil, was specifically developed to provide prolonged exposure of treprostinil in the lung. researchgate.net When formulated for inhalation, this prodrug maintains high concentrations in the lungs while resulting in low maximum plasma concentrations of the active drug, thereby localizing its effect and extending its duration of action. nih.gov This approach aims to provide a therapeutic effect over a 24-hour period with a single administration. nih.gov

Targeted Delivery Systems for Enantiomer-Specific Actions

Targeted delivery systems are designed to carry therapeutic agents like treprostinil directly to the site of disease, enhancing efficacy while minimizing systemic exposure and potential side effects. nih.gov

Nanoparticle Encapsulation for Controlled Release

Nanoparticle-based drug delivery systems are a promising strategy for treating pulmonary arterial hypertension. nih.gov Lipid nanoparticles (LNPs) have been successfully used to encapsulate treprostinil prodrugs. researchgate.netnih.gov

Specifically, treprostinil palmitil has been formulated within lipid nanoparticles for administration as an inhaled suspension (TPIS). nih.gov These nanoparticles, composed of the prodrug, a hydrocarbon like squalane, a phospholipid, and a pegylated lipid, are engineered to be stable and suitable for aerosol delivery. mdpi.com Encapsulating the treprostinil prodrug within LNPs enables sustained drug release directly in the lungs. researchgate.net Studies in animal models have shown that this approach achieves an extended vasodilatory effect compared to inhaled treprostinil solutions, while simultaneously reducing systemic drug levels. nih.gov

Table 2: Nanoparticle-Based Delivery Systems for Treprostinil Prodrugs
Delivery SystemEncapsulated AgentCarrier ComponentsKey Research FindingReference
Lipid Nanoparticles (LNPs)Treprostinil Palmitil (TP) ProdrugPhospholipid (DOPC), Squalane, Pegylated Lipid.Provides sustained release in the lung and reduces systemic exposure. researchgate.netmdpi.com
Inhaled Suspension (TPIS)Treprostinil Palmitil in LNPLipid nanoparticle formulation.Maintained high prodrug concentration in lungs with low plasma concentration of active treprostinil. nih.gov

Polymer Conjugates and Bioconjugation Approaches

Conjugating treprostinil to polymers is another advanced strategy for improving its therapeutic profile. ucl.ac.ukcore.ac.uk The fundamental concept, often based on the Ringsdorf model, involves covalently binding a drug to a biocompatible polymer backbone. nih.govmdpi.com This can improve the drug's solubility, extend its circulation time, and enable targeted delivery. nih.gov

Research has focused on developing polymer-treprostinil conjugates to overcome the limitations of existing therapies. core.ac.uk One approach involved synthesizing a treprostinil oligoacetal by conjugating treprostinil within a degradable polyacetal main chain. ucl.ac.ukcore.ac.uk This water-soluble polymer conjugate was found to degrade under acidic conditions, offering a potential mechanism for pH-targeted drug release. ucl.ac.ukcore.ac.uk

Further bioconjugation strategies envision creating more complex systems, such as antibody-drug conjugates. core.ac.uk This would involve linking treprostinil to a targeting moiety, like an antibody or a specific peptide (e.g., CAR peptide), that can recognize and bind to diseased cells. ucl.ac.ukcore.ac.uk Such an approach could achieve highly specific drug delivery, concentrating the therapeutic effect at the site of action and further reducing off-target effects. mdpi.com

Development of Novel Treprostinil Enantiomer Derivatives with Enhanced Selectivity or Potency

Understanding the Receptor Selectivity of Treprostinil

Detailed pharmacological studies have characterized the binding affinities and functional potencies of treprostinil across a range of human prostanoid receptors. These studies indicate that while treprostinil is an effective IP receptor agonist, it is not highly selective. In comparative binding assays, treprostinil demonstrated high affinity for the DP1 and EP2 receptors, comparable to or even greater than its affinity for the IP receptor. researchgate.net For instance, one study reported binding affinities (Ki) of 4.4 nM for the DP1 receptor, 3.6 nM for the EP2 receptor, and 32 nM for the IP receptor. researchgate.net

This lack of high selectivity means that the therapeutic concentrations of treprostinil used in clinical practice are likely to activate DP1 and EP2 receptors in addition to the target IP receptor. ucl.ac.uk Activation of these additional receptors, which, like the IP receptor, couple to Gs-proteins and increase intracellular cyclic AMP (cAMP), may contribute synergistically to the desired vasodilatory effects. ucl.ac.ukresearchgate.net However, off-target receptor activation can also lead to undesirable effects. nih.gov This has driven research towards two main strategies: modifying the treprostinil molecule to alter its activity and developing entirely new molecules with higher IP receptor selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Treprostinil and Iloprost (B1671730) at Human Prostanoid Receptors

Compound IP DP1 EP1 EP2 EP3 EP4 FP TP
Treprostinil 32 4.4 >1000 3.6 >1000 >1000 >1000 >1000
Iloprost 3.9 >10000 1.1 4200 85 1000 >10000 >10000

Source: Data compiled from biochemical pharmacology studies. researchgate.net

Table 2: Comparative Functional Potencies (EC50, nM) of Treprostinil and Iloprost at Human Prostanoid Receptors

Compound IP (cAMP) DP1 (cAMP) EP1 (Calcium) EP2 (cAMP)
Treprostinil 1.9 0.6 >1000 6.2
Iloprost 0.37 >1000 0.3 >1000

Source: Data compiled from cellular assay studies. researchgate.net

Derivative and Prodrug Strategies

One approach to modifying the action of treprostinil involves creating prodrugs, which are inactive or less active forms of the drug that are converted to the active parent compound in the body. This strategy often focuses on altering the pharmacokinetic profile rather than intrinsic potency or selectivity. An example is the development of treprostinil N-acyl methylsulfonamide, a prodrug candidate synthesized to have reduced activity at the IP receptor. ucl.ac.uk In a functional in vitro cAMP assay, this derivative exhibited a 30-fold decrease in potency compared to the parent treprostinil, with an EC50 of 18 nM versus 0.59 nM for treprostinil. ucl.ac.uk The hypothesis behind this approach is that a less potent prodrug might be better tolerated, particularly during administration, by avoiding high initial drug activity. ucl.ac.uk

While this specific example illustrates a strategy to reduce potency for tolerability, the broader goal in derivative development is often to enhance selectivity. The non-selective profile of treprostinil has spurred the development of new chemical entities that are not direct derivatives but are designed to be highly selective IP receptor agonists. faimallusr.com A prominent example is selexipag, a non-prostanoid IP receptor agonist. nih.govacs.org Its active metabolite, MRE-269 (also known as ACT-333679), is highly selective for the IP receptor, with a binding affinity (Ki) of 20 nM for the IP receptor and significantly lower affinity for other prostanoid receptors. ucl.ac.ukresearchgate.net This high selectivity is a key differentiator from less selective agents like treprostinil and beraprost. acs.org The development of such compounds underscores a major direction in advanced research: moving away from the multi-receptor activity of early prostacyclin analogs towards highly targeted IP receptor activation to optimize the balance of efficacy and side effects. nih.govfaimallusr.com

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for producing enantiopure treprostinil, and how do they ensure stereochemical fidelity?

  • The total synthesis of (-)-treprostinil employs a stereoselective intramolecular Pauson-Khand reaction to construct the tricyclic core, followed by Mitsunobu inversion for side-chain hydroxyl configuration . Critical steps include chiral chromatography or enzymatic resolution to isolate the desired enantiomer. Analytical validation via circular dichroism (CD) or X-ray crystallography confirms absolute configuration .

Q. Which analytical methods are most reliable for distinguishing treprostinil enantiomers in preclinical studies?

  • Semi-preparative supercritical fluid chromatography (SFC) coupled with electronic/vibrational circular dichroism (ECD/VCD) provides high-resolution separation and absolute configuration determination . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate enantiomeric purity, particularly for detecting residual racemic impurities (<0.1% threshold) .

Q. How do pharmacokinetic parameters differ between treprostinil enantiomers across administration routes (e.g., IV, inhaled, oral)?

  • Dose linearity is observed up to 125 ng/kg/min for IV/SC routes, with plasma concentrations ranging 14.9–18,248 pg/mL. Oral formulations exhibit ~65–70% bioavailability and tmax of 10 minutes, while inhaled delivery achieves localized lung effects despite lower systemic exposure . Enantiomer-specific metabolism via CYP2C8/CYP3A4 requires monitoring in hepatic impairment .

Advanced Research Questions

Q. How does the (-)-treprostinil enantiomer modulate cAMP-dependent and -independent pathways in pulmonary arterial smooth muscle cells (PASMC)?

  • (-)-Treprostinil elevates intracellular cAMP, inhibiting PDGF-BB-induced proliferation via cAMP-C/EBP-α-p21<sup>Waf1/Cip1</sup> signaling. Concurrently, it activates PPARγ independently of cAMP, suppressing TGF-β1/CTGF-driven collagen I/fibronectin deposition . Methodologically, siRNA knockdown of PPARγ or cAMP inhibitors (e.g., Rp-cAMPS) can isolate pathway contributions .

Q. What statistical approaches address confounding factors (e.g., treatment crossover) when analyzing treprostinil’s survival benefits in long-term PAH trials?

  • Inverse probability of censoring weighting (IPCW) and rank-preserving structural failure time (RPSFT) models adjust for crossover bias. In the INCREASE trial, IPCW estimated a 38% mortality risk reduction, while RPSFT suggested 74%, reflecting differences in covariate adjustment and censoring assumptions . Sensitivity analyses using propensity score matching validate robustness .

Q. How can in vitro models reconcile contradictory data on treprostinil’s anti-remodeling effects across extracellular matrix (ECM) components?

  • Treprostinil reduces collagen I/fibronectin synthesis via cAMP-TGF-β1-CTGF axis inhibition but does not affect collagen IV. Experimental designs should employ:

  • 3D ECM hydrogels with PASMC-secreted matrices.
  • qRT-PCR/Western blotting for CTGF/TGF-β1 quantification.
  • Atomic force microscopy (AFM) to assess stiffness changes .

Q. What methodologies optimize enantiomer-specific activity profiling in treprostinil analogues?

  • Docking simulations (e.g., AutoDock Vina) predict IP/DP/EP receptor binding affinities.
  • Functional assays :

  • cAMP ELISA for IP receptor activation.
  • PPARγ luciferase reporter assays.
    • Chiral switch studies comparing (+)- and (-)-enantiomers in PASMC migration/proliferation models .

Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Enantiomer synthesis validationPauson-Khand reaction, Mitsunobu inversionStereochemical yield (>99% ee), MS/X-ray validation
Pathway-specific mechanism analysissiRNA knockdown, cAMP inhibitorsDose-response EC50, IC50 alignment
Clinical data adjustmentIPCW, RPSFT modelsCensoring rules, time-varying covariates

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.